Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride
Description
Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride is a substituted phenethylamine derivative characterized by a cyclohexyl group and a hydroxyl (-OH) moiety attached to the phenethylamine backbone. This compound is synthesized via Mannich base reactions, where phenethylamine hydrochloride reacts with cyclohexyl and hydroxyl-containing precursors under acidic conditions . The hydrochloride salt form enhances its stability and solubility in polar solvents such as water and methanol, a property common to many phenethylamine derivatives .
Properties
CAS No. |
37154-93-1 |
|---|---|
Molecular Formula |
C22H30ClNO |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
cyclohexyl-(2-hydroxy-2-phenylethyl)-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C22H29NO.ClH/c24-22(20-12-6-2-7-13-20)18-23(21-14-8-3-9-15-21)17-16-19-10-4-1-5-11-19;/h1-2,4-7,10-13,21-22,24H,3,8-9,14-18H2;1H |
InChI Key |
XPGIQUVHXQLMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH+](CCC2=CC=CC=C2)CC(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride typically involves the reaction of phenethylamine with cyclohexyl chloride in the presence of a base to form the N-cyclohexyl derivative. This intermediate is then reacted with a hydroxylating agent to introduce the hydroxy group at the 2-position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Chemical Reactions Analysis
Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool compound in the study of biological systems, particularly in understanding the role of phenethylamines in neurotransmission.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as a central nervous system stimulant and its interactions with various neurotransmitter receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting mood, cognition, and other central nervous system functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares key structural features, physicochemical properties, and applications of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride with related compounds:
Key Observations
Structural Diversity: The target compound’s cyclohexyl and hydroxyl groups distinguish it from simpler derivatives like phenethylamine hydrochloride. Compared to trans-2-phenylcyclopropylamine hydrochloride, the cyclohexyl group in the target compound introduces greater steric bulk, which could affect receptor binding .
Solubility and Stability :
- Phenethylamine hydrochloride serves as a benchmark for solubility, with high solubility in polar solvents due to its ionic hydrochloride form . The target compound likely shares this property, though its larger structure may reduce solubility compared to smaller derivatives.
Toxicity and Safety :
- Phenethylamine hydrochloride has a moderate oral LD₅₀ (400 mg/kg in mice), with reported severe eye irritation in humans . Data for the target compound and other analogs (e.g., p-methoxy-N,α-dimethylphenethylamine HCl) remain sparse, highlighting a research gap.
Pharmacological Potential: Antimicrobial Activity: Phenethylamine derivatives exhibit activity against Escherichia coli . The hydroxyl group in the target compound may enhance hydrogen bonding, improving antimicrobial efficacy.
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